4-Bromo-3'-chloro-6'-methylbenzhydrol
Description
4-Bromo-3'-chloro-6'-methylbenzhydrol (C₁₄H₁₁BrClO) is a benzhydrol derivative characterized by a central hydroxyl group attached to two benzene rings substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups. The bromo substituent is located at the para position (4-C) of one benzene ring, while the chloro and methyl groups are positioned at the meta (3'-C) and ortho (6'-C) positions of the adjacent ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its halogen substituents enhance reactivity in cross-coupling reactions, while the hydroxyl group allows for further functionalization via esterification or etherification .
Properties
IUPAC Name |
(4-bromophenyl)-(5-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-2-7-12(16)8-13(9)14(17)10-3-5-11(15)6-4-10/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYLEKCFMBFMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 3-chloro-6-methylbenzaldehyde, and a reducing agent.
Condensation Reaction: The aldehyde groups of the starting materials undergo a condensation reaction to form the corresponding benzhydrol derivative.
Reduction: The intermediate product is then subjected to reduction conditions, often using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield 4-Bromo-3’-chloro-6’-methylbenzhydrol.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methylbenzhydrol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve reactants and control reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-Bromo-3’-chloro-6’-methylbenzophenone.
Reduction: Formation of 4-Bromo-3’-chloro-6’-methylcyclohexanol.
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Scientific Research Applications
4-Bromo-3’-chloro-6’-methylbenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-bromo-3'-chloro-6'-methylbenzhydrol is best understood through comparison with analogs. Below, we analyze key similarities and differences in synthesis, properties, and applications.
Structural Analogues
Physicochemical Properties
- Melting Points: Bromo-chloro-methylbenzhydrol derivatives typically exhibit melting points between 80–220°C, influenced by substituent symmetry and hydrogen bonding. For example, 2-bromo-3:4-dimethoxybenzyl alcohol melts at 82–85°C, while bromo-chloro Schiff bases (e.g., ) melt near 160–200°C . The hydroxyl group in benzhydrol derivatives increases polarity, leading to higher solubility in polar solvents (e.g., DCM, methanol) compared to non-hydroxylated analogs .
Reactivity :
- Bromine at the para position (as in 4-bromo-3'-chloro-6'-methylbenzhydrol) facilitates Suzuki-Miyaura coupling, whereas chloro groups are less reactive in such reactions. Methyl groups enhance steric hindrance, slowing nucleophilic attacks .
- Schiff base derivatives (e.g., ) show redox activity and intramolecular hydrogen bonding (O–H⋯N), stabilizing their tautomeric forms .
Biological Activity
4-Bromo-3'-chloro-6'-methylbenzhydrol is an organic compound belonging to the benzhydrol family, characterized by its unique molecular structure that includes bromine, chlorine, and methyl substituents. This compound has garnered interest in scientific research due to its potential biological activities, making it a candidate for various applications in medicinal chemistry and biochemistry.
- Molecular Formula : C14H12BrClO
- Molecular Weight : 303.60 g/mol
- Structural Characteristics : The presence of halogen substituents (bromine and chlorine) and a hydroxyl group contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that 4-Bromo-3'-chloro-6'-methylbenzhydrol exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Receptor Modulation : Its structural properties allow it to interact with various biological receptors, influencing cellular signaling pathways.
The biological activity of 4-Bromo-3'-chloro-6'-methylbenzhydrol is primarily attributed to its ability to bind with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various physiological effects. The exact mechanisms are still under investigation but may involve:
- Ligand-Receptor Interactions : Acting as a ligand that binds to receptors involved in critical signaling pathways.
- Enzyme Inhibition : Competing with substrate molecules or altering the active site configuration of target enzymes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of 4-Bromo-3'-chloro-6'-methylbenzhydrol revealed significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, showing promising results that warrant further exploration for pharmaceutical applications.
Case Study: Enzyme Inhibition
In vitro assays demonstrated that 4-Bromo-3'-chloro-6'-methylbenzhydrol could inhibit the activity of certain hydrolases. This inhibition was quantified using enzyme kinetics, indicating a competitive inhibition mechanism. Such findings suggest potential therapeutic applications in diseases where these enzymes play a critical role.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Bromo-3'-chloro-6'-methylbenzhydrol, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-3'-chloro-6'-methylbenzophenone | Contains similar halogen substituents | Moderate antimicrobial |
| 4-Bromo-3'-chloro-6'-methylcyclohexanol | Hydroxyl group; reduced reactivity | Limited enzyme inhibition |
| 4-Bromo-3'-chloro-6'-methylbenzaldehyde | Aldehyde functional group | Higher reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
